molecular formula C9H18O3 B14413979 2-(Hexyloxy)-1,3-dioxolane CAS No. 83498-70-8

2-(Hexyloxy)-1,3-dioxolane

Cat. No.: B14413979
CAS No.: 83498-70-8
M. Wt: 174.24 g/mol
InChI Key: DSZMZHUWVSDFOZ-UHFFFAOYSA-N
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Description

2-(Hexyloxy)-1,3-dioxolane is an organic compound with the chemical formula C9H18O3. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hexyloxy)-1,3-dioxolane can be synthesized through the reaction of hexanol with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxolane ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Hexyloxy)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the dioxolane ring is opened and replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted dioxolanes depending on the nucleophile used.

Scientific Research Applications

2-(Hexyloxy)-1,3-dioxolane has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug delivery systems.

    Industry: It is utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-(Hexyloxy)-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making it useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler analog without the hexyloxy group.

    2-(Methoxy)-1,3-dioxolane: Contains a methoxy group instead of a hexyloxy group.

    2-(Ethoxy)-1,3-dioxolane: Contains an ethoxy group instead of a hexyloxy group.

Uniqueness

2-(Hexyloxy)-1,3-dioxolane is unique due to its hexyloxy group, which imparts distinct physical and chemical properties. This group increases its hydrophobicity and alters its reactivity compared to other dioxolanes, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

83498-70-8

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

2-hexoxy-1,3-dioxolane

InChI

InChI=1S/C9H18O3/c1-2-3-4-5-6-10-9-11-7-8-12-9/h9H,2-8H2,1H3

InChI Key

DSZMZHUWVSDFOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1OCCO1

Origin of Product

United States

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